N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, a chlorophenyl group, and a sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chlorophenyl and sulfonamide groups. One common synthetic route includes the cyclization of a suitable hydrazide with a nitrile to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reactions are typically conducted in acidic or basic media at elevated temperatures.
Reduction: Reactions are often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Conditions vary depending on the nucleophile, but common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the oxadiazole ring and chlorophenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzenesulfonamide: shares structural similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
1,2,4-Oxadiazole derivatives: Compounds like 3-(2-chlorophenyl)-1,2,4-oxadiazole and 5-(4-methylphenyl)-1,2,4-oxadiazole.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable target for further research and development.
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11-6-8-12(9-7-11)24(21,22)18-10-15-19-16(20-23-15)13-4-2-3-5-14(13)17/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHEQNVZXFVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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